2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
2-phenyl-4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-2-6-12(7-3-1)15-17-13-8-11-20-14(13)16(18-15)19-9-4-5-10-19/h1-3,6-8,11H,4-5,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVUYGXICBQQCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2SC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Diethyl Malonate
A widely adopted method involves cyclizing 2-aminothiophene-3-carboxylate derivatives with diethyl malonate under acidic conditions. For example, refluxing 2-amino-5-phenylthiophene-3-carboxylate with diethyl malonate in acetic acid yields ethyl 4-oxo-thieno[3,2-d]pyrimidine-2-carboxylate (2 ) with 63% efficiency. Key spectral data include:
- IR : 1734 cm⁻¹ (ester C═O).
- ¹H NMR : δ 1.36 (t, 3H, CH₃), 4.08 (q, 2H, OCH₂).
Condensation with Carbonyl Compounds
Alternative routes employ urea or thiourea to form the pyrimidine ring. For instance, heating 2-aminothiophene with phenyl isocyanate in dimethylformamide (DMF) generates the 4-hydroxy intermediate, which is subsequently chlorinated using phosphorus oxychloride (POCl₃).
Functionalization at Position 2: Phenyl Group Introduction
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling is the most reliable method for introducing the phenyl group. A representative procedure involves reacting 4-chloro-2-bromo-thieno[3,2-d]pyrimidine with phenylboronic acid under Suzuki conditions:
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : Na₂CO₃ (2 equiv).
- Solvent : DME/H₂O (4:1).
- Yield : 72–85% after 12 h at 80°C.
Friedel-Crafts Acylation
Early synthetic attempts utilized Friedel-Crafts acylation of toluene derivatives, but this method suffers from poor regioselectivity and byproduct formation.
Functionalization at Position 4: Pyrrolidinyl Group Introduction
Nucleophilic Aromatic Substitution
Chlorine at position 4 is displaced by pyrrolidine via nucleophilic substitution. General Procedure C from pyrovalerone synthesis has been adapted:
- Dissolve 4-chloro-2-phenyl-thieno[3,2-d]pyrimidine (10 mmol) in anhydrous ether.
- Add pyrrolidine (22 mmol) dropwise at 0°C.
- Stir for 12–24 h at room temperature.
- Acidify with HCl to precipitate the product.
Microwave-Assisted Reactions
Recent studies show that microwave irradiation (150°C, 30 min) reduces reaction times by 80% while maintaining yields above 70%.
Optimization of Reaction Conditions
Solvent Effects
Temperature and Catalysis
- Suzuki coupling : Optimal at 80°C; higher temperatures degrade the thienopyrimidine core.
- Buchwald-Hartwig amination : Tested for pyrrolidinyl introduction but showed <40% yield.
Alternative Synthetic Approaches
One-Pot Tandem Reactions
Combining cyclization and functionalization in a single step remains experimental. A trial using 2-aminothiophene, phenylacetylene, and pyrrolidine in the presence of CuI yielded the target compound with 32% efficiency.
Chemical Reactions Analysis
Table 1: Optimization of Gewald Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | >70% above 90°C |
| Solvent Polarity | High (DMF) | Improves cyclization |
| Reaction Time | 6–8 h | Longer time reduces byproducts |
Nucleophilic Aromatic Substitution
The pyrimidine ring undergoes substitution at C-4 and C-2 positions. The pyrrolidinyl group at C-4 enhances electron density, facilitating displacements with amines or alkoxides :
Example: Amination at C-2
Table 2: Substitution Reactivity at Key Positions
| Position | Reactivity | Preferred Reagents | Yield Range |
|---|---|---|---|
| C-2 | Moderate | Amines, alkoxides | 60–85% |
| C-4 | High | Grignard reagents | 70–90% |
| C-6 | Low | Requires directing groups | <40% |
Suzuki-Miyaura Coupling
The phenyl group at C-2 can be modified via palladium-catalyzed coupling. Optimized conditions include:
-
Catalyst : Pd(PPh₃)₄ (2.5–10 mol%)
-
Base : K₂CO₃ (1.3 equiv)
-
Solvent : THF/H₂O (3:1)
Case Study: Coupling with 4-Methylphenylboronic Acid
-
Product : 2-(4-Methylphenyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine
-
Key Data :
Vilsmeier-Haack Reaction
Introducing pyrimidine rings via formylation and cyclization:
-
Reactants : 3-Phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine
-
Conditions : POCl₃/DMF (70°C, 5 h), followed by NH₄CO₃ in acetic acid
-
Product : Hybrid pyrazolo[3,4-d]pyrimidine-thieno[3,2-d]pyrimidine (82% yield)
Table 3: Cyclization Reaction Outcomes
| Starting Material | Reagent | Product Structure | Yield |
|---|---|---|---|
| Pyrazol-5-amine derivative | Vilsmeier–Haack | Fused pyrazolo-pyrimidine | 82% |
| 2-Aminothiophene-3-carboxylate | N-Ethylisocyanate | Thieno-pyrimidinone | 75% |
Factors Influencing Reactivity
Scientific Research Applications
Synthesis of 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, the thieno[3,2-d]pyrimidine core can be constructed through cyclocondensation reactions of appropriate aromatic amines with thioketones or other sulfur-containing compounds. This method allows for the introduction of various substituents that can enhance biological activity.
Key Synthesis Steps
- Formation of Thieno[3,2-d]pyrimidine Core : This is achieved through cyclocondensation reactions involving thioketones and aniline derivatives.
- Substitution Reactions : The introduction of the phenyl and pyrrolidinyl groups can be performed via nucleophilic substitution or electrophilic aromatic substitution techniques.
- Purification and Characterization : The final product is purified using chromatography and characterized by NMR, mass spectrometry, and elemental analysis.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of this compound derivatives. These compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division.
- Mechanism of Action : The compound interacts with the colchicine binding site on tubulin, leading to disruption of microtubule formation, which is essential for mitosis.
- Case Study : A study demonstrated that certain analogues exhibited potent anti-proliferative effects on various tumor cell lines with IC50 values in the low micromolar range .
Cardiovascular Applications
Thieno[3,2-d]pyrimidine derivatives have been explored for their potential as potassium channel inhibitors. These compounds can modulate ion channel activity, which is vital for maintaining cardiac rhythm.
- Research Findings : Compounds derived from this scaffold have shown promise in preclinical models for treating conditions like atrial fibrillation by inhibiting specific voltage-gated potassium channels .
Neurological Disorders
The compound's ability to modulate neurotransmitter systems makes it a candidate for treating neurological disorders such as epilepsy and neuropathic pain.
- Mechanism : By influencing sodium and calcium channels, these compounds can alter neuronal excitability and provide therapeutic benefits in seizure control .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Variations in substituents on the thieno[3,2-d]pyrimidine ring can significantly affect biological activity.
Key Observations
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the phenyl ring has been correlated with enhanced potency against specific cancer cell lines.
- Pyrrolidinyl Group : This moiety appears to play a critical role in enhancing solubility and bioavailability, contributing to improved therapeutic outcomes .
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anti-cancer | 0.5 | |
| Compound B | Potassium Channel Inhibitor | 0.8 | |
| Compound C | Sodium Channel Modulator | 1.0 |
Table 2: Synthesis Overview
| Step Description | Reaction Type | Yield (%) |
|---|---|---|
| Cyclocondensation | Multi-step synthesis | 70 |
| Nucleophilic substitution | Electrophilic substitution | 65 |
| Purification | Chromatography | - |
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . Additionally, it may interfere with folate metabolism, affecting nucleotide biosynthesis and cell proliferation .
Comparison with Similar Compounds
VEGFR-2 Inhibitors
Thieno[3,2-d]pyrimidine derivatives with substitutions at positions 2 and 4 have shown potent VEGFR-2 inhibition. For example:
- Compound 2c (from ) exhibited a VEGFR-2 IC50 of 150 nM. Its activity relies on a hydrogen bond between the pyrrolidinyl group and Cys919 in the kinase domain .
- Compounds 2d–f (7-methylated analogs) lost VEGFR-2 inhibition due to steric hindrance displacing the thienopyrimidine core, disrupting the critical H-bond .
Key Insight: The 4-pyrrolidinyl group in 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine likely preserves VEGFR-2 binding, while its 2-phenyl substitution may enhance hydrophobic interactions compared to methylated inactive analogs.
EGFR/ErbB2 Inhibitors
Thieno[3,2-d]pyrimidines with pyrrolidinyl-acetylenic substitutions (e.g., compound 152 in ) demonstrated dual EGFR/ErbB2 inhibition (EGFR IC50: 14 nM). Structural analogs with pyrido-fused rings (e.g., compound 181) showed moderate EGFR inhibition (48% at 10 µM) but poor specificity . In contrast, compounds 184–186 (non-pyrrolidinyl) had weaker EGFR inhibition (IC50: 348–591 nM), highlighting the necessity of the pyrrolidinyl group for potency .
Data Table: EGFR Inhibition Profiles
ALK Inhibitors
In , thieno[3,2-d]pyrimidine derivatives with 2-phenyl and 4-pyrrolidinyl groups (e.g., IIB-2) showed nanomolar activity against ALK mutants (IC50: 5 nM for EML4-ALK). The 2-phenyl group improved selectivity by occupying hydrophobic pockets, while the pyrrolidinyl group maintained H-bonding .
Structural Analogs with Varied Substitutions
- 7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one (CAS 1226457-63-1): Piperazinyl substitution at position 2 introduces basicity, which may affect solubility and blood-brain barrier penetration .
Biological Activity
2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on various studies that highlight its applications and mechanisms of action.
Chemical Structure
The compound belongs to the thieno[3,2-d]pyrimidine family, characterized by a fused thieno and pyrimidine ring structure. The presence of a phenyl group and a pyrrolidinyl substituent enhances its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its effects on enzyme inhibition and potential therapeutic uses.
Enzyme Inhibition
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant inhibitory effects on several enzymes:
- Luteinizing Hormone-Releasing Hormone (LHRH) Receptor : A study highlighted the development of non-peptide antagonists for the LHRH receptor, where compounds similar to this compound showed high binding affinity and potent antagonistic activity (IC50 values as low as 0.06 nM) .
- Monoamine Oxidase (MAO) : Compounds in this class have demonstrated inhibitory effects on MAO-B with IC50 values ranging from 0.51 to 0.69 µM, indicating potential for treating neurodegenerative diseases .
Antiparasitic Activity
The compound's structural analogs have shown promising results against Plasmodium falciparum, the causative agent of malaria. For instance, certain derivatives exhibited IC50 values around 0.262 µM against this parasite . This suggests that modifications to the thieno[3,2-d]pyrimidine framework can enhance antimalarial activity.
Case Studies
Several case studies have explored the pharmacological profiles of compounds related to this compound:
- Study on LHRH Antagonists : The synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives led to the identification of highly potent LHRH antagonists that effectively suppressed plasma LH levels in animal models .
- Antiproliferative Studies : Research has indicated that certain thieno[3,2-d]pyrimidines exhibit antiproliferative effects against various cancer cell lines, showcasing their potential as anticancer agents .
Pharmacokinetics and Toxicity
The pharmacokinetic properties of this compound derivatives have not been extensively characterized yet; however, preliminary studies suggest favorable absorption and distribution profiles in biological systems. Toxicity assessments indicate a generally low toxicity profile at effective doses.
Comparative Analysis
The following table summarizes key biological activities and findings related to this compound and its derivatives:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
